2-{[6-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}-N-[(furan-2-yl)methyl]acetamide
Description
2-{[6-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}-N-[(furan-2-yl)methyl]acetamide is a complex organic compound that belongs to the class of triazolopyridazines This compound is characterized by its unique structure, which includes a triazolo[4,3-b]pyridazine core, an ethoxyphenyl group, and a furan-2-ylmethyl acetamide moiety
Properties
IUPAC Name |
2-[[6-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]-N-(furan-2-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O3S/c1-2-27-15-7-5-14(6-8-15)17-9-10-18-22-23-20(25(18)24-17)29-13-19(26)21-12-16-4-3-11-28-16/h3-11H,2,12-13H2,1H3,(H,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAZSPIQCXBVWFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN3C(=NN=C3SCC(=O)NCC4=CC=CO4)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-{[6-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}-N-[(furan-2-yl)methyl]acetamide typically involves multiple steps. The synthetic route often starts with the preparation of the triazolo[4,3-b]pyridazine core, followed by the introduction of the ethoxyphenyl group and the furan-2-ylmethyl acetamide moiety. The reaction conditions may vary, but common reagents include hydrazine derivatives, ethyl chloroformate, and thiol compounds. Industrial production methods may involve optimization of reaction conditions to improve yield and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding acids or amines.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pH conditions. Major products formed from these reactions depend on the specific reaction pathway and conditions used.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It has been investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the development of advanced materials with specific properties, such as thermal stability and conductivity.
Mechanism of Action
The mechanism of action of 2-{[6-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}-N-[(furan-2-yl)methyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar compounds to 2-{[6-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}-N-[(furan-2-yl)methyl]acetamide include other triazolopyridazine derivatives, such as:
3,6-Diamino-1H-[1,2,4]triazolo[4,3-b][1,2,4]triazole: Known for its thermal stability and energetic properties.
[1,2,4]Triazolo[4,3-a]pyrazine derivatives: Studied for their anticancer activities.
1,2,4-Triazolo[4,3-c]quinazolines: Investigated for their cytotoxic activity against cancer cell lines.
The uniqueness of this compound lies in its specific structural features and the combination of functional groups, which confer distinct chemical and biological properties.
Biological Activity
The compound 2-{[6-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}-N-[(furan-2-yl)methyl]acetamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. Its unique structure combines elements of triazoles and pyridazines, which are known for their diverse pharmacological properties.
Structural Overview
This compound features:
- A triazolo ring fused with a pyridazine ring.
- An ethoxyphenyl group providing hydrophobic characteristics.
- A furan moiety that may enhance biological interactions.
The molecular formula is , and its CAS number is 852436-94-3 .
Antimicrobial Properties
Research indicates that compounds containing the triazolo and pyridazine frameworks often exhibit significant antimicrobial activity. The proposed mechanisms include:
- Inhibition of bacterial enzymes : The compound may interfere with crucial metabolic pathways in bacteria.
- Disruption of cell membranes : This can lead to increased permeability and cell death.
In vitro studies suggest that related compounds show effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, triazole derivatives have been reported to exhibit activity against Staphylococcus aureus and Escherichia coli .
Anticancer Activity
The anticancer potential of this compound may arise from:
- Induction of apoptosis : The compound could trigger programmed cell death in tumor cells.
- Inhibition of cell proliferation : By modulating signaling pathways involved in cell growth, it may slow down or halt the progression of cancer.
Several studies on structurally similar compounds have shown promising results against various cancer cell lines, indicating potential for further investigation into this compound's efficacy .
Synthesis and Evaluation
A series of experiments have been conducted to synthesize and evaluate the biological activity of similar triazole-pyridazine derivatives. For example:
- Synthesis Methodology : The synthesis typically involves multi-step reactions with careful optimization of conditions such as temperature and solvent choice to maximize yield and purity.
- Biological Testing : Compounds are subjected to various bioassays to assess their antimicrobial and anticancer activities. Results often highlight significant potency compared to standard drugs.
| Compound Name | Activity Type | IC50 (μM) | Reference |
|---|---|---|---|
| Compound A | Antimicrobial | 10 | |
| Compound B | Anticancer | 5 | |
| Compound C | Antimicrobial | 8 |
Mechanistic Insights
Docking studies have indicated that these compounds interact with specific molecular targets, which may include enzymes critical for bacterial survival or cellular pathways involved in cancer progression. Understanding these interactions can provide insights into optimizing the efficacy of such compounds .
Q & A
Q. What are the optimal synthetic routes for 2-{[6-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}-N-[(furan-2-yl)methyl]acetamide, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis involves multi-step reactions starting with the preparation of the triazolo-pyridazine core via cyclization of hydrazine derivatives with aldehydes (e.g., 4-ethoxybenzaldehyde) under reflux in ethanol or DMF . Subsequent thiolation introduces the sulfanyl group using thiourea or Lawesson’s reagent, followed by coupling with N-(furan-2-ylmethyl)chloroacetamide in the presence of a base (e.g., K₂CO₃) in DMF at 60–80°C . Key optimizations include:
- Temperature control : Higher yields (>70%) are achieved at 80°C for coupling reactions .
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution efficiency .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) ensures >95% purity .
Q. Which spectroscopic techniques are critical for structural characterization of this compound?
- Methodological Answer :
- 1H/13C NMR : Confirms the presence of the triazolo-pyridazine core (δ 8.5–9.0 ppm for aromatic protons), ethoxyphenyl group (δ 1.4 ppm for CH₃), and furan methylene (δ 4.3–4.5 ppm) .
- HRMS (ESI+) : Validates molecular weight (e.g., [M+H]+ at m/z 466.12) .
- FT-IR : Identifies key functional groups (e.g., C=O stretch at 1680–1700 cm⁻¹ for acetamide, S-C stretch at 650–700 cm⁻¹) .
Q. What in vitro assays are suitable for initial biological screening of this compound?
- Methodological Answer :
- Antimicrobial activity : Broth microdilution (MIC assays) against S. aureus and E. coli .
- Anticancer potential : MTT assays using human cancer cell lines (e.g., MCF-7, HepG2) with IC₅₀ calculations .
- Enzyme inhibition : Fluorescence-based assays targeting kinases or proteases (e.g., EGFR inhibition at 10 µM concentrations) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to enhance this compound’s bioactivity?
- Methodological Answer :
- Substituent variation : Systematically modify the ethoxyphenyl (e.g., replace with fluorophenyl) or furan-methyl groups to assess impacts on lipophilicity (logP) and target binding .
- Computational modeling : Use molecular docking (AutoDock Vina) to predict interactions with biological targets (e.g., EGFR or COX-2) .
- Bioisosteric replacement : Substitute the sulfanyl group with selenyl or ether linkages to improve metabolic stability .
Q. What strategies address poor aqueous solubility during in vivo pharmacokinetic studies?
- Methodological Answer :
- Formulation : Use cyclodextrin complexes or lipid-based nanoemulsions to enhance solubility .
- Prodrug design : Introduce phosphate or glycoside groups at the acetamide moiety for improved bioavailability .
- Analytical validation : Monitor plasma concentrations via HPLC-MS/MS with a lower limit of quantification (LLOQ) of 1 ng/mL .
Q. How can advanced spectroscopic techniques resolve contradictory data on metabolic stability?
- Methodological Answer :
- LC-HRMS metabolomics : Identify phase I/II metabolites (e.g., hydroxylation or glucuronidation) using rat liver microsomes .
- 2D NMR (COSY, HSQC) : Map metabolic degradation pathways by tracking structural changes in incubated samples .
Q. What experimental designs validate enzyme inhibition mechanisms without off-target effects?
- Methodological Answer :
- Kinetic assays : Measure Kₐₜ and Kₘ values under varied substrate concentrations to confirm competitive/non-competitive inhibition .
- Selectivity profiling : Screen against a panel of 50+ kinases (Eurofins KinaseProfiler) to identify off-target interactions .
- X-ray crystallography : Resolve co-crystal structures with target enzymes (e.g., PDB deposition) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
